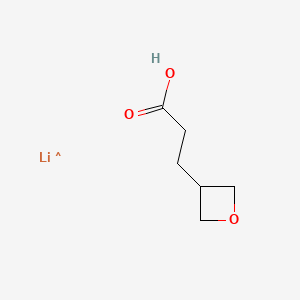

Lithium salt;3-(oxetan-3-yl)propanoic acid

Description

Lithium salt;3-(oxetan-3-yl)propanoic acid is a lithium carboxylate featuring a propanoic acid backbone substituted with an oxetane ring at the third carbon. Oxetanes, four-membered cyclic ethers, are increasingly used in medicinal chemistry as bioisosteres to enhance metabolic stability, solubility, and pharmacokinetic properties . This compound’s structure combines the ionic character of lithium salts with the steric and electronic effects of the oxetane moiety, making it relevant for applications in drug delivery, electrolytes, or as a building block in organic synthesis.

Properties

Molecular Formula |

C6H10LiO3 |

|---|---|

Molecular Weight |

137.1 g/mol |

InChI |

InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-9-4-5;/h5H,1-4H2,(H,7,8); |

InChI Key |

HPLZCJPVVQCSAA-UHFFFAOYSA-N |

Canonical SMILES |

[Li].C1C(CO1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium salt;3-(oxetan-3-yl)propanoic acid typically involves the reaction of 3-(oxetan-3-yl)propanoic acid with a lithium-containing reagent. One common method is the neutralization of 3-(oxetan-3-yl)propanoic acid with lithium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the precise control of reactant concentrations, temperature, and reaction time to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium salt;3-(oxetan-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxetane ring to other functional groups, such as alcohols.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Lithium 3-(oxetan-3-yl)propanoate and 2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt have applications across several scientific and industrial fields, owing to their unique chemical structures and properties. The presence of the oxetane ring, a four-membered cyclic ether, enhances the reactivity and potential biological activity of these compounds.

Scientific Research Applications

Chemistry

- Building Blocks for Synthesis Both compounds serve as building blocks in organic synthesis, particularly in creating complex molecules. Lithium 3-(oxetan-3-yl)propanoate is used in the synthesis of pharmaceuticals and agrochemicals. Similarly, 2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt is used in synthesizing complex molecules with oxetane rings. The specific products derived from these reactions are highly dependent on the reagents and conditions used. For example, oxidation reactions can yield aldehydes or ketones, while reduction reactions can produce alcohols.

- Versatility in Synthetic Chemistry Reactions involving Lithium 3-(oxetan-3-yl)propanoate highlight its versatility in synthetic chemistry and potential applications in drug development.

Biology

- Biochemical Studies and Drug Design The unique structure of Lithium 3-(oxetan-3-yl)propanoate allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies and drug design. The oxetane ring can act as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol derivatives may be considered as potential surrogates of the carboxylic acid functional group .

- Potential Therapeutic Properties The potential therapeutic properties of Lithium 3-(oxetan-3-yl)propanoate are being explored, particularly in treating neurological disorders and as a component of drug delivery systems. Research indicates that lithium salt; 3-(oxetan-3-yl)propanoic acid has potential applications in medicinal chemistry, with its mechanism of action involving interactions with various molecular targets through its functional groups. The oxetane ring may participate in ring-opening reactions, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions, influencing its reactivity and biological effects.

- Study of Biological Processes 2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt can be used in studying biological processes involving oxetane-containing molecules.

Industry

- Production of Advanced Materials Lithium 3-(oxetan-3-yl)propanoate is used in producing advanced materials like polymers and coatings, due to its reactivity and stability. 2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt is also used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of lithium salt;3-(oxetan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including neurotransmitter release and signal transduction pathways. The oxetane ring may also interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Lithium Salt;3-(oxetan-2-yl)propanoic Acid

Structural Differences: The positional isomer lithium salt;3-(oxetan-2-yl)propanoic acid differs in the oxetane ring attachment (2-position vs. 3-position on the propanoic acid chain). Properties:

Lithium Pyruvate (Lithium 2-Oxopropanoate)

Structural Differences: Lithium pyruvate features a ketone group at the second carbon of propanoic acid, contrasting with the oxetane substituent in the target compound. Properties:

- Molecular Weight: Lithium pyruvate has a lower molecular weight (93.99 g/mol) compared to the estimated ~136 g/mol for lithium salt;3-(oxetan-3-yl)propanoic acid .

- Applications : Lithium pyruvate is used in cell culture media and metabolic studies, whereas the oxetane-containing analog may have specialized roles in drug design due to its enhanced stability.

- Storage : Lithium pyruvate requires refrigeration, suggesting sensitivity to temperature, while the oxetane derivative’s stability under similar conditions remains unconfirmed .

Sodium Salts of 3-((6-R-Quinolin-4-yl)thio)propanoic Acid

Structural Differences: These sodium salts incorporate a quinoline-thioether moiety instead of an oxetane. The sodium counterion (vs. lithium) and sulfur linkage distinguish their chemical behavior. Properties:

- Solubility : Sodium salts generally exhibit higher water solubility than lithium salts, making them preferable for aqueous formulations. The thioether group, however, may reduce solubility compared to the oxetane’s polar ether group .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

Counterion Effects: Lithium salts generally exhibit lower aqueous solubility than sodium salts but offer advantages in non-polar matrices (e.g., battery electrolytes). The oxetane’s ether oxygen may mitigate this by enhancing polarity .

Stability: Oxetane rings improve metabolic stability compared to linear ethers or thioethers, as seen in quinoline derivatives. This makes the target compound a candidate for prolonged-action pharmaceuticals .

Structural Flexibility : The 3-substituted oxetane in the target compound likely reduces steric strain compared to 2-substituted isomers, favoring synthetic scalability and crystallinity .

Biological Activity

Lithium salt; 3-(oxetan-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Lithium salt; 3-(oxetan-3-yl)propanoic acid is characterized by its oxetane structure, which contributes to its distinctive reactivity and solubility. The molecular formula is , with a molecular weight of approximately 150.1 g/mol. The presence of the lithium ion enhances solubility and reactivity compared to sodium or potassium salts, making it a valuable compound in various applications.

The biological activity of lithium salt; 3-(oxetan-3-yl)propanoic acid is primarily attributed to its interactions with biological macromolecules. Key mechanisms include:

- Ring-Opening Reactions : The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with cellular targets.

- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding, influencing enzymatic processes and cellular pathways.

These interactions suggest that the compound could modulate various biological processes, potentially impacting therapeutic areas such as neuropharmacology and metabolic regulation.

Biological Activity and Applications

Research indicates that lithium salt; 3-(oxetan-3-yl)propanoic acid exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that lithium compounds can exert neuroprotective effects, which may be beneficial in conditions like bipolar disorder and neurodegenerative diseases.

- Modulation of Enzymatic Activity : The compound may influence the activity of enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis .

- PPAR Activation : Preliminary findings suggest that this compound might act as a modulator for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation .

Comparative Analysis with Related Compounds

The following table summarizes the properties and potential applications of lithium salt; 3-(oxetan-3-yl)propanoic acid compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Lithium salt; 3-(oxetan-3-yl)propanoic acid | C7H11LiO3 | Enhanced solubility and reactivity due to lithium ion |

| Sodium salt variant of 3-(oxetan-3-yl)propanoic acid | C7H11NaO3 | Different solubility properties |

| Potassium salt variant of 3-(oxetan-3-yl)propanoic acid | C7H11KO3 | Affects reactivity differently than lithium |

| Calcium salt variant of 3-(oxetan-3-yl)propanoic acid | C7H11CaO3 | Distinct ionic interactions |

Case Study 1: Neuroprotective Mechanisms

A study investigated the effects of lithium salts on neuronal survival under oxidative stress conditions. Results indicated that lithium salt; 3-(oxetan-3-yl)propanoic acid significantly reduced neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Metabolic Regulation

In a metabolic study involving diabetic animal models, administration of lithium salt; 3-(oxetan-3-yl)propanoic acid resulted in improved glucose tolerance and lipid profiles. This effect was linked to enhanced PPAR activation, indicating a role in metabolic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.